molecular formula C10H20O3 B1345089 2-(Octyloxy)acetic acid CAS No. 63632-58-6

2-(Octyloxy)acetic acid

Cat. No. B1345089
CAS RN: 63632-58-6
M. Wt: 188.26 g/mol
InChI Key: HPSBYYHIHGQARI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetic acid derivatives is covered in the papers. For instance, the synthesis of inherently chiral propyloxy-octyloxy-calix arene acetic acids is described, where the absolute configuration of these compounds was determined and proved . Although this does not directly describe the synthesis of 2-(octyloxy)acetic acid, it does provide a precedent for synthesizing complex acetic acid derivatives with octyloxy substituents.

Molecular Structure Analysis

The molecular structure of acetic acid derivatives is a key focus in the papers. For example, the molecular structure of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid was determined using X-ray diffraction and quantum chemical calculations . Similarly, the structure of 2-oxo-1,2-dihydropyridine-1-acetic acid was elucidated by X-ray diffraction . These studies highlight the importance of structural analysis in understanding the properties of acetic acid derivatives.

Chemical Reactions Analysis

The papers discuss the reactions of acetic acid derivatives. For instance, the complexation of calix arene acetic acids with chiral compounds was studied, showing enantioselectivity in binding . Additionally, acetal-protected (2,4-dioxocyclohex-1-yl)acetic acid derivatives were transformed into hexahydroindoles, which are important intermediates for alkaloid synthesis . These reactions demonstrate the reactivity and potential applications of acetic acid derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetic acid derivatives are crucial for their practical applications. The papers provide information on the electron density and intermolecular interactions of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, including a moderately strong O-H...O hydrogen bond . The study of 2-oxo-1,2-dihydropyridine-1-acetic acid reveals intermolecular hydrogen bonds forming a one-dimensional chain structure . These insights into the physical and chemical properties help in understanding how such compounds might behave in different environments.

Scientific Research Applications

1. Enantiorecognition Properties

2-(Octyloxy)acetic acid's stereoisomers have been synthesized and studied for their enantiorecognition properties. These compounds show potential in the complexation with chiral compounds, displaying enantioselectivity in binding with different forms of chiral molecules (Yesypenko et al., 2021).

2. Catalytic Applications

Research into the optimization of catalytic processes, such as the Co/Mn/Br-catalyzed oxidation of hydroxymethylfurfural to furandicarboxylic acid, has implications for the use of 2-(Octyloxy)acetic acid. These studies focus on enhancing yields and reducing side reactions in catalytic processes (Zuo et al., 2016).

3. Adsorption and Environmental Studies

The adsorption behavior of similar compounds on specific surfaces, such as poly-o-toluidine Zr(IV)phosphate, has been investigated. This is relevant for understanding how 2-(Octyloxy)acetic acid might interact in various environmental contexts (Khan & Akhtar, 2011).

4. Analytical Chemistry

Studies on the distribution of hydrophobic ionogenic organic compounds, including similar compounds to 2-(Octyloxy)acetic acid, have significant implications in analytical chemistry, particularly in understanding interactions between organic acids and solvents (Jafvert et al., 1990).

5. Biochemistry and Molecular Biology

In biochemical research, compounds like 2-(Octyloxy)acetic acid have been utilized in fluorographic detection methods in gel electrophoresis, showcasing their application in molecular biology studies (Skinner & Griswold, 1983).

6. Environmental Toxicology

The determination of degradation products of alkylphenol polyethoxylates, which are structurally related to 2-(Octyloxy)acetic acid, is crucial in understanding environmental toxicology and the fate of such compounds in aquatic environments (Isobe & Takada, 2004).

Safety And Hazards

“2-(Octyloxy)acetic acid” is classified as a dangerous substance. It has a GHS05 pictogram, indicating that it is corrosive . The compound causes severe skin burns and eye damage . Containers may explode when heated and vapors may form explosive mixtures with air .

properties

IUPAC Name

2-octoxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-8-13-9-10(11)12/h2-9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSBYYHIHGQARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274849
Record name 2-(Octyloxy)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Octyloxy)acetic acid

CAS RN

63632-58-6
Record name (Octyloxy)acetic acid
Source ChemIDplus
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Record name 63632-58-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Octyloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(octyloxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (OCTYLOXY)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Luo, X Ma, F Lebreux, IE Markó, K Lam - Chemical Communications, 2018 - pubs.rsc.org
A new, green, safe, cost-effective and highly efficient electrochemical approach for the methoxymethylation of alcohols and phenols was successfully developed. The methodology was …
Number of citations: 35 pubs.rsc.org
D Feder, SH Mohd-Pahmi, H Adibi, LW Guddat… - European Journal of …, 2023 - Elsevier
Purple acid phosphatases (PAPs) are ubiquitous binuclear metallohydrolases that have been isolated from various animals, plants and some types of fungi. In humans and mice, …
Number of citations: 4 www.sciencedirect.com

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